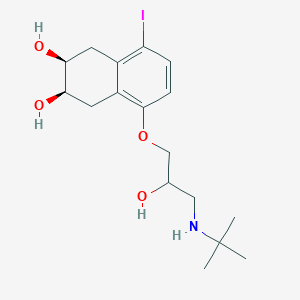
8-Iodo (2R,3S)-rel-Nadolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodo (2R,3S)-rel-Nadolol is a synthetic compound that belongs to the class of beta-blockers. It is a derivative of Nadolol, which is commonly used in the treatment of cardiovascular diseases such as hypertension and angina. The addition of an iodine atom at the 8th position enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo (2R,3S)-rel-Nadolol typically involves the iodination of Nadolol. This can be achieved through electrophilic substitution reactions where iodine is introduced into the aromatic ring of Nadolol. Common reagents used in this process include iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom, reverting it back to its parent compound, Nadolol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include deiodinated Nadolol.
- Substitution products vary depending on the nucleophile used.
科学研究应用
8-Iodo (2R,3S)-rel-Nadolol has several applications in scientific research:
Chemistry: It is used as a model compound to study iodination reactions and the effects of halogenation on pharmacological properties.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in cardiovascular diseases and its comparison with other beta-blockers.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用机制
The mechanism of action of 8-Iodo (2R,3S)-rel-Nadolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure. The iodine atom may enhance its binding affinity and selectivity for certain receptor subtypes, contributing to its unique pharmacological profile.
相似化合物的比较
Nadolol: The parent compound, lacking the iodine atom.
Propranolol: Another beta-blocker with a different substitution pattern.
Atenolol: A selective beta1-blocker with different pharmacokinetic properties.
Uniqueness: 8-Iodo (2R,3S)-rel-Nadolol is unique due to the presence of the iodine atom, which can influence its pharmacological properties, such as binding affinity, selectivity, and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H26INO4 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
(2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-8-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H26INO4/c1-17(2,3)19-8-10(20)9-23-16-5-4-13(18)11-6-14(21)15(22)7-12(11)16/h4-5,10,14-15,19-22H,6-9H2,1-3H3/t10?,14-,15+/m0/s1 |
InChI 键 |
IFXJJIJUWOQAGG-XVDHHWJWSA-N |
手性 SMILES |
CC(C)(C)NCC(COC1=C2C[C@H]([C@H](CC2=C(C=C1)I)O)O)O |
规范 SMILES |
CC(C)(C)NCC(COC1=C2CC(C(CC2=C(C=C1)I)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















